2'-Hydroxychalcone is a natural product found in Cryptocarya concinna with data available.
2'-Hydroxychalcone
CAS No.: 1214-47-7
Cat. No.: VC21341060
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1214-47-7 |
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Molecular Formula | C15H12O2 |
Molecular Weight | 224.25 g/mol |
IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ |
Standard InChI Key | AETKQQBRKSELEL-ZHACJKMWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Melting Point | 90.0 °C |
Chemical Properties and Structure
Basic Information
2'-Hydroxychalcone belongs to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings connected by an α,β-unsaturated carbonyl system. The defining feature is a hydroxyl group at the 2' position on ring A.
Structural Characteristics
2'-Hydroxychalcone is defined as a trans-chalcone substituted by a hydroxy group at position 2' . It is a member of phenols and chalcones, deriving from a trans-chalcone structure . The compound exists in geometric isomeric forms (E and Z), with the E-isomer being more thermodynamically stable and commonly used in research applications .
Synthesis Methods
Claisen-Schmidt Condensation
The primary method for synthesizing 2'-hydroxychalcone is through Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde or their derivatives .
Conventional Method
A traditional synthesis involves reacting 2-hydroxyacetophenone with benzaldehyde in the presence of alkaline catalysts such as sodium hydroxide, potassium hydroxide, or barium hydroxide .
The general procedure includes:
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Combining 2-hydroxyacetophenone and benzaldehyde in a suitable solvent
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Adding an appropriate base catalyst
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Stirring the reaction mixture at a controlled temperature
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Monitoring the reaction progress using TLC
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Acidifying the reaction mixture to obtain the crude product
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Purifying through recrystallization or column chromatography
Optimized Synthesis Conditions
Recent studies have optimized the synthesis conditions:
Mechanochemical Synthesis
A novel, environmentally friendly synthesis method uses ball mill conditions for a one-step mechanochemical Claisen-Schmidt condensation reaction . This approach has demonstrated excellent yields (up to 96%) when using:
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1+1 equivalent of substituted benzaldehyde
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2 equivalents of KOH
Biological Activities
Antifungal Properties
2'-Hydroxychalcone exhibits potent antifungal activity, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes .
Antifungal Mechanism
The compound demonstrates effectiveness against:
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Planktonic fungal cells (MIC = 7.8-15.6 mg/L)
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Early-stage biofilms (inhibitory concentration = 15.6 mg/L)
When used in photodynamic therapy (PDT), the inhibitory concentrations are reduced by four times (2-7.8 mg/L) .
The antifungal mechanism involves:
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Cell wall collapse resulting from cytoplasmic content extravasation
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Reduction in ergosterol content in the fungal membrane
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Generation of reactive oxygen species (ROS)
Scanning electron microscopy (SEM) has confirmed these effects, showing total collapse of hyphal cell walls and decreased presence of polysaccharide material in treated biofilms .
Anticancer Activity
2'-Hydroxychalcone demonstrates significant anticancer properties, particularly against breast cancer cell lines.
Effects on Breast Cancer
Recent research has revealed that 2'-hydroxychalcone:
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Shows significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211
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Inhibits breast cancer cell proliferation, migration, and invasion in vitro
Molecular Mechanisms
The anticancer mechanisms of 2'-hydroxychalcone involve:
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Inhibition of the NF-κB pathway
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Accumulation of intracellular reactive oxygen species
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Induction of endoplasmic reticulum stress
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Activation of JNK/MAPK pathways
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Elevation of autophagic levels with increased autophagy vesicles
These findings suggest 2'-hydroxychalcone has promising potential for anticancer drug development .
Antioxidant and Anti-inflammatory Properties
2'-Hydroxychalcone functions as a potent antioxidant, inhibiting lipid peroxidation . It also exhibits anti-inflammatory properties by:
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Inhibiting adhesion of peripheral neutrophils to endothelial cell monolayers
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Reducing expression of ICAM-1, VCAM-1, and E-selectin in a concentration-dependent manner
Chemical Transformations
Conversion to Aurones
2'-Hydroxychalcone serves as a precursor for the synthesis of aurones through oxidative cyclization reactions .
Mechanism of Transformation
The transformation typically proceeds through:
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Coordination of a transition metal salt to the double bond of the chalcone
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Intramolecular electrophilic reaction with the 2'-hydroxy group
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E1CB-type elimination to yield the thermodynamically stable aurone isomer
Catalysts for Oxidative Cyclization
Effective catalysts for this transformation include:
Conversion to Flavones
2'-Hydroxychalcone can also be transformed into flavones through oxidative cyclization .
Reaction Mechanisms
Two potential mechanisms have been proposed:
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Intramolecular oxo-Michael addition followed by oxidation
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Isomerization to flavanone intermediate followed by oxidation
Reagents for Flavone Synthesis
The I₂-DMSO reagent system has proven particularly effective for this conversion, with DMSO acting as a co-oxidant to regenerate I₂ during the reaction process .
Applications in Drug Development
Photodynamic Therapy
2'-Hydroxychalcone shows promise as a photosensitizer in photodynamic therapy (PDT) against dermatophyte infections .
Key advantages include:
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Increased efficacy when photoactivated (4× reduction in inhibitory concentrations)
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Higher selectivity index (SI) values (9.92-38.72) in PDT treatment compared to dark conditions
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Favorable safety profile with reduced toxicity to human skin keratinocytes (HaCat cells)
Anticancer Drug Development
The documented activity against breast cancer cells positions 2'-hydroxychalcone as a promising candidate for anticancer drug development . Its ability to trigger autophagy-dependent apoptosis through NF-κB signaling inhibition represents a valuable mechanism for potential therapeutic applications .
Structure-Activity Relationships
The biological activities of 2'-hydroxychalcone are strongly influenced by its structural features:
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The 2'-hydroxyl group is crucial for biological activity, enabling hydrogen bonding interactions with target proteins
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The α,β-unsaturated carbonyl system contributes to its reactivity and ability to interact with biological nucleophiles
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Various substituents on rings A and B can significantly modify its biological properties, allowing for optimization of specific activities
Safety Parameter | Classification | Reference |
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GHS Symbol | GHS07 | |
Signal Word | Warning | |
Hazard Statements | H315-H319-H335 (Skin/eye irritation, respiratory irritation) | |
Risk Statements | 36/37/38 | |
WGK Germany | 3 |
Toxicity Profile
In cytotoxicity studies with human skin keratinocytes (HaCat cells), 2'-hydroxychalcone showed favorable selectivity indices, indicating potential for therapeutic applications with acceptable safety margins .
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